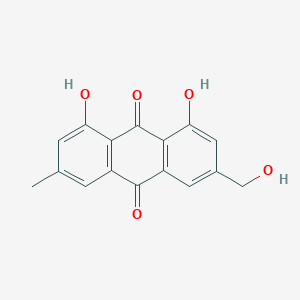
3-Methyl-2-phenyl-2H-azirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenyl-2H-azirine is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, known for their high reactivity due to the ring strain. The presence of a phenyl group and a methyl group attached to the azirine ring enhances its chemical properties, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-2-phenyl-2H-azirine can be synthesized through various methods. One common approach involves the decomposition of vinyl azides. For instance, the microwave-assisted synthesis of this compound from [(Z)-1-azidoprop-1-enyl]benzene has been reported. This method involves microwave irradiation, which significantly reduces reaction times and increases yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of scalable synthetic routes such as the Neber rearrangement. This method involves the rearrangement of oxime derivatives in the presence of a base, leading to the formation of azirines .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-2-phenyl-2H-azirine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazoles and isoxazoles.
Reduction: Reduction reactions can lead to the formation of aziridines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions
Major Products:
Oxidation: Oxazoles and isoxazoles.
Reduction: Aziridines.
Substitution: Various substituted azirine derivatives
Applications De Recherche Scientifique
3-Methyl-2-phenyl-2H-azirine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-2-phenyl-2H-azirine involves its high reactivity due to the ring strain. The compound acts as a Michael acceptor, capable of covalently binding to nucleophilic sites such as cysteine or lysine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
- 2-Phenyl-2H-azirine
- 3-Phenyl-2H-azirine
- 2-Methyl-2H-azirine
Comparison: 3-Methyl-2-phenyl-2H-azirine is unique due to the presence of both a phenyl and a methyl group, which enhances its reactivity and stability compared to other azirines. This makes it particularly useful in synthetic applications where high reactivity is required .
Propriétés
Formule moléculaire |
C9H9N |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
3-methyl-2-phenyl-2H-azirine |
InChI |
InChI=1S/C9H9N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Clé InChI |
LSTLUDQMQUGUEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
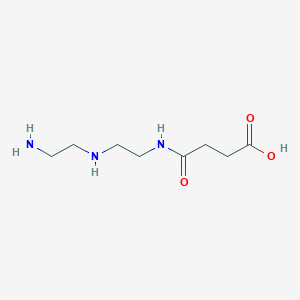
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)


![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
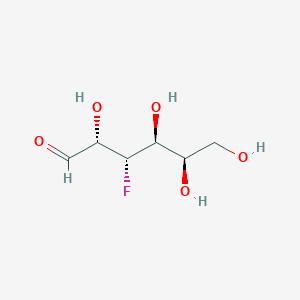
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
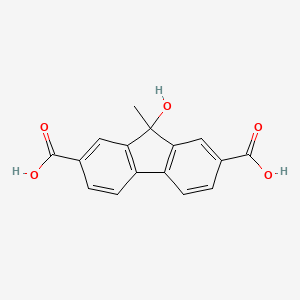
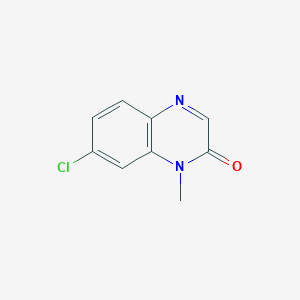
![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)
